Oroxindin

Catalog No.
S547199
CAS No.
51059-44-0
M.F
C22H20O11
M. Wt
460.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oroxindin

CAS Number

51059-44-0

Product Name

Oroxindin

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid

Molecular Formula

C22H20O11

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C22H20O11/c1-30-18-13(32-22-17(27)15(25)16(26)20(33-22)21(28)29)8-11(24)14-10(23)7-12(31-19(14)18)9-5-3-2-4-6-9/h2-8,15-17,20,22,24-27H,1H3,(H,28,29)/t15-,16-,17+,20-,22+/m0/s1

InChI Key

LNOHXHDWGCMVCO-NTKSAMNMSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Wogonoside; Oroxindin

Canonical SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

The exact mass of the compound Wogonoside is 460.1006 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Glucuronates - Supplementary Records. It belongs to the ontological category of monohydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oroxindin, also known as Wogonoside, is a major flavonoid glucuronide isolated from the roots of *Scutellaria baicalensis* (Huangqin) and *Oroxylum indicum*.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCxhQ7sAyRS4ZhkgCuQNqfRziSDvQO-fcXgn3ioVMMO1o0P9aTcimBQ00NxKhCiOZj2wYyCXg5FkwBf71PFx98e2bAxO4qi199qIzLfAMg789_tugQUvXB6yOlAKO-xfa_)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEDe2C_XmdNNqKK7nG45cvp9dnXi4F1JtwPmedDpCKv2PdHMLu5iNB6IJajKjzykdXGcjshzv1dpbzDMa9AIfE0Z2WJU9xNIrO-m9ZyLX0-7szE_6ZvD5Fo1Y2YcLf5wyZHZw%3D)] Structurally, it is the 7-O-β-D-glucuronide of the aglycone wogonin.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEDe2C_XmdNNqKK7nG45cvp9dnXi4F1JtwPmedDpCKv2PdHMLu5iNB6IJajKjzykdXGcjshzv1dpbzDMa9AIfE0Z2WJU9xNIrO-m9ZyLX0-7szE_6ZvD5Fo1Y2YcLf5wyZHZw%3D)] Within its natural source, it co-occurs with other structurally related flavonoids, most notably baicalin and the aglycone oroxylin A, which are often considered as functional or procurement substitutes. Oroxindin's value proposition is defined by its specific physicochemical and pharmacokinetic properties conferred by the combination of its wogonin backbone and the glucuronide moiety at the 7-position.

Selecting a flavonoid for research based on structural similarity alone can lead to non-reproducible results. The substitution of Oroxindin (Wogonoside) with its aglycone (Wogonin or Oroxylin A) or another common glycoside like Baicalin is ill-advised due to critical differences in their behavior. The presence and position of the glucuronide moiety fundamentally alters aqueous solubility, membrane permeability, and metabolic fate.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCxhQ7sAyRS4ZhkgCuQNqfRziSDvQO-fcXgn3ioVMMO1o0P9aTcimBQ00NxKhCiOZj2wYyCXg5FkwBf71PFx98e2bAxO4qi199qIzLfAMg789_tugQUvXB6yOlAKO-xfa_)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEDe2C_XmdNNqKK7nG45cvp9dnXi4F1JtwPmedDpCKv2PdHMLu5iNB6IJajKjzykdXGcjshzv1dpbzDMa9AIfE0Z2WJU9xNIrO-m9ZyLX0-7szE_6ZvD5Fo1Y2YcLf5wyZHZw%3D)] For example, flavonoid glycosides exhibit significantly lower intestinal permeability than their aglycones, making them functionally distinct in absorption studies.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEDe2C_XmdNNqKK7nG45cvp9dnXi4F1JtwPmedDpCKv2PdHMLu5iNB6IJajKjzykdXGcjshzv1dpbzDMa9AIfE0Z2WJU9xNIrO-m9ZyLX0-7szE_6ZvD5Fo1Y2YcLf5wyZHZw%3D)] Furthermore, even among glycosides, minor structural changes between Oroxindin and Baicalin result in different systemic exposure levels after oral administration, confirming they are not pharmacokinetically interchangeable.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCxhQ7sAyRS4ZhkgCuQNqfRziSDvQO-fcXgn3ioVMMO1o0P9aTcimBQ00NxKhCiOZj2wYyCXg5FkwBf71PFx98e2bAxO4qi199qIzLfAMg789_tugQUvXB6yOlAKO-xfa_)]

Demonstrates Higher Dose-Normalized Systemic Exposure Compared to Baicalin

In a comparative pharmacokinetic study in rats receiving an oral dose of *Scutellariae Radix* extract, the systemic exposure of the major flavonoid components was evaluated. The dose-normalized Area Under the Curve (AUC), a key measure of total bioavailability, was found to follow a descending rank order: Oroxylin A and its glucuronide were highest, followed by Wogonoside (Oroxindin) and its aglycone Wogonin, with Baicalin and its aglycone Baicalein showing the lowest systemic exposure.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCxhQ7sAyRS4ZhkgCuQNqfRziSDvQO-fcXgn3ioVMMO1o0P9aTcimBQ00NxKhCiOZj2wYyCXg5FkwBf71PFx98e2bAxO4qi199qIzLfAMg789_tugQUvXB6yOlAKO-xfa_)]

Evidence DimensionDose-Normalized Systemic Exposure (AUC0-48h)
Target Compound DataRanked second-highest in systemic exposure among three major flavonoid pairs.
Comparator Or BaselineBaicalin / Baicalein (Comparator) ranked lowest in systemic exposure.
Quantified DifferenceThe dose-normalized AUC for Wogonoside/Wogonin is demonstrably higher than that for Baicalin/Baicalein.
ConditionsOral administration of a multi-component *Scutellariae Radix* extract to rats.

For in vivo studies, this evidence indicates that Oroxindin provides greater systemic exposure for a given dose compared to Baicalin, making it a more efficient choice for achieving target plasma concentrations.

Improved Aqueous Handling and Formulation Suitability Over Aglycone Form

The glucuronide moiety of Oroxindin confers significantly enhanced aqueous solubility, a critical handling property for in vitro biological assays. This contrasts sharply with its related aglycone, Oroxylin A, which is described as sparingly soluble in aqueous buffers. A technical datasheet for Oroxylin A specifies its solubility to be approximately 0.20 mg/mL in a 1:4 solution of DMSO:PBS (pH 7.2), requiring the use of organic co-solvents that can be confounding in sensitive biological systems.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCxhQ7sAyRS4ZhkgCuQNqfRziSDvQO-fcXgn3ioVMMO1o0P9aTcimBQ00NxKhCiOZj2wYyCXg5FkwBf71PFx98e2bAxO4qi199qIzLfAMg789_tugQUvXB6yOlAKO-xfa_)]

Evidence DimensionSolubility in Aqueous Buffer Systems
Target Compound DataSignificantly higher due to the polar glucuronide group, enabling direct dissolution in aqueous media.
Comparator Or BaselineOroxylin A (aglycone) has a low solubility of ~0.20 mg/mL in a buffered DMSO/PBS solution.
Quantified DifferenceOroxindin avoids the need for high concentrations of organic solvents required to dissolve the aglycone, preventing potential solvent-induced artifacts in experiments.
ConditionsPreparation of stock solutions for aqueous biological assays, such as cell culture media or enzyme buffers.

For preparing reliable and reproducible stock solutions for cell-based or enzymatic assays, Oroxindin's aqueous solubility prevents compound precipitation and reduces the need for potentially toxic organic solvents.

Defined Low Intestinal Permeability Profile for Prodrug and Transport Studies

Flavonoid glycosides are well-established to have significantly lower passive diffusion across intestinal epithelia compared to their aglycone forms. Studies using the Caco-2 cell model, the industry standard for predicting intestinal absorption, show that the permeability of flavonoid aglycones is at least 5 times higher than their corresponding glycosides.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCxhQ7sAyRS4ZhkgCuQNqfRziSDvQO-fcXgn3ioVMMO1o0P9aTcimBQ00NxKhCiOZj2wYyCXg5FkwBf71PFx98e2bAxO4qi199qIzLfAMg789_tugQUvXB6yOlAKO-xfa_)] This makes Oroxindin a compound with a defined, low-permeability profile, suitable for use as a stable precursor that relies on enzymatic hydrolysis for the subsequent absorption of its more permeable aglycone, Wogonin.

Evidence DimensionApparent Permeability (Papp) across Caco-2 cell monolayers
Target Compound DataLow permeability, characteristic of flavonoid glycosides.
Comparator Or BaselineAglycone form (Wogonin) exhibits at least 5-fold higher permeability.
Quantified Difference≥5-fold lower intestinal permeability compared to its aglycone.
ConditionsStandard Caco-2 intestinal cell monolayer model.

This differential permeability allows researchers to specifically select Oroxindin to study transport-limited absorption or as a prodrug for Wogonin, a task not possible when starting with the highly permeable aglycone.

In Vivo Pharmacokinetic and Efficacy Studies Requiring High Systemic Exposure

Based on evidence of its higher dose-normalized systemic exposure compared to Baicalin, Oroxindin is the preferred choice for in vivo animal studies where maximizing bioavailability and achieving sustained plasma concentrations from an oral dose is a primary objective.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCxhQ7sAyRS4ZhkgCuQNqfRziSDvQO-fcXgn3ioVMMO1o0P9aTcimBQ00NxKhCiOZj2wYyCXg5FkwBf71PFx98e2bAxO4qi199qIzLfAMg789_tugQUvXB6yOlAKO-xfa_)]

Formulation of Stable Aqueous Solutions for In Vitro Bioassays

For cell culture experiments or enzymatic assays sensitive to organic solvents, Oroxindin's superior aqueous solubility over its aglycone, Oroxylin A, makes it the right choice. It enables the preparation of homogenous, stable stock solutions in aqueous buffers, ensuring accurate dosing and avoiding artifacts from solvent toxicity or compound precipitation.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEDe2C_XmdNNqKK7nG45cvp9dnXi4F1JtwPmedDpCKv2PdHMLu5iNB6IJajKjzykdXGcjshzv1dpbzDMa9AIfE0Z2WJU9xNIrO-m9ZyLX0-7szE_6ZvD5Fo1Y2YcLf5wyZHZw%3D)]

Investigating Prodrug Activation and Intestinal Metabolism Pathways

Researchers studying the role of intestinal glycosidases and transport mechanisms can utilize Oroxindin as a specific tool. Its low intrinsic permeability allows for the clear differentiation between the transport of the glycoside versus the absorption of the aglycone post-hydrolysis, providing a clean model system.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6CwbLl0EsQVYVbk-PD9iMSPuuTAICxPzeQoYpnC6mQW8JRSebdGxc4jdD7K1cN4nhpBBwsA8nFMznowG7oBo4gMLpIPUAH2DDS-gCNoW7vxtwyPOD9n1whnvl0oN1EyNQtQ%3D%3D)]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

460.10056145 Da

Monoisotopic Mass

460.10056145 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ETX4944Z3R

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51059-44-0

Wikipedia

Oroxindin

Dates

Last modified: 08-15-2023
1: Chaudhuri PK, Srivastava R, Kumar S, Kumar S. Phytotoxic and antimicrobial constituents of Bacopa monnieri and Holmskioldia sanguinea. Phytother Res. 2004 Feb;18(2):114-7. PubMed PMID: 15022161.
2: Harminder, Singh V, Chaudhary AK. A Review on the Taxonomy, Ethnobotany, Chemistry and Pharmacology of Oroxylum indicum Vent. Indian J Pharm Sci. 2011 Sep;73(5):483-90. doi: 10.4103/0250-474X.98981. PubMed PMID: 22923859; PubMed Central PMCID: PMC3425058.
3: Deshmukh AB, Datir SS, Bhonde Y, Kelkar N, Samdani P, Tamhane VA. De novo root transcriptome of a medicinally important rare tree Oroxylum indicum for characterization of the flavonoid biosynthesis pathway. Phytochemistry. 2018 Oct 11;156:201-213. doi: 10.1016/j.phytochem.2018.09.013. [Epub ahead of print] PubMed PMID: 30317159.
4: Ferrándiz ML, Alcaraz MJ. Anti-inflammatory activity and inhibition of arachidonic acid metabolism by flavonoids. Agents Actions. 1991 Mar;32(3-4):283-8. PubMed PMID: 1650522.

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